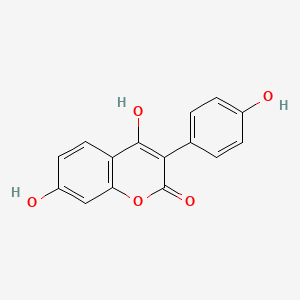![molecular formula C21H32FN3O5S B14761733 (3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrrolidine rings, followed by the introduction of the fluoro and sulfanyl groups. The final steps involve the coupling of these intermediates to form the desired compound. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of environmentally friendly reagents and solvents is also a consideration to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of (3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-oxide oxalate salt
- Nicotine 1′-N-oxide oxalate salt
- Oxynicotine oxalate
Uniqueness
What sets (3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid apart from similar compounds is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H32FN3O5S |
|---|---|
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H32FN3O5S/c1-12(2)8-17(31)20(28)25-11-14(22)9-16(25)19(27)24-6-3-4-15(24)18(26)23-7-5-13(10-23)21(29)30/h12-17,31H,3-11H2,1-2H3,(H,29,30)/t13-,14+,15+,16+,17+/m1/s1 |
Clé InChI |
DKBWLNDADVOGHF-XAJHFOFHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CC[C@H](C3)C(=O)O)F)S |
SMILES canonique |
CC(C)CC(C(=O)N1CC(CC1C(=O)N2CCCC2C(=O)N3CCC(C3)C(=O)O)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


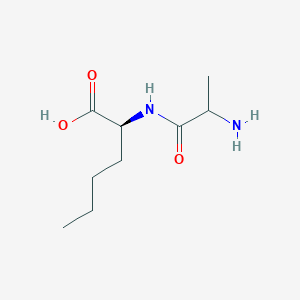
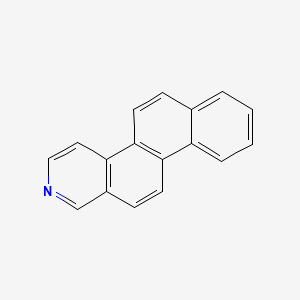
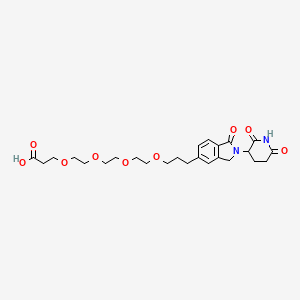

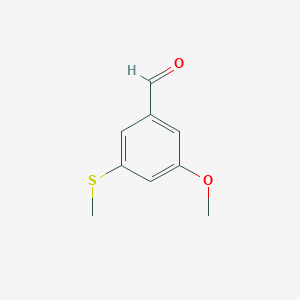
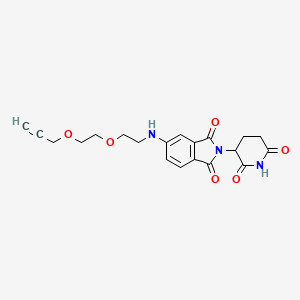
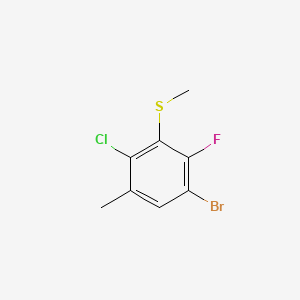
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
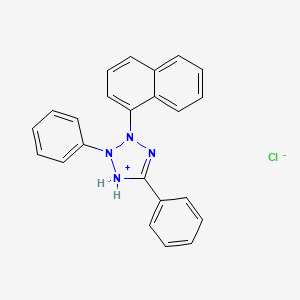
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
azanide](/img/structure/B14761741.png)
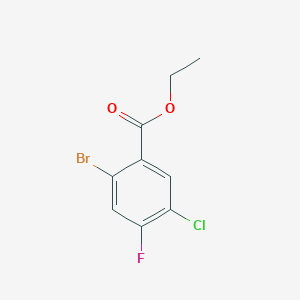
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
